1H-Tetrazole-5-acetic acid

描述

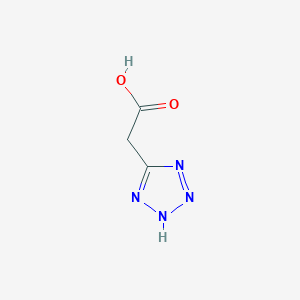

Structure

3D Structure

属性

IUPAC Name |

2-(2H-tetrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNAPQMUUHSYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176139 | |

| Record name | 1H-Tetrazol-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-75-9 | |

| Record name | Tetrazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazol-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21743-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazol-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazol-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tautomerism in 1H-Tetrazole-5-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 1H-tetrazole-5-acetic acid (TAA), a molecule of significant interest in medicinal chemistry due to the tetrazole ring's role as a bioisostere for carboxylic acids.[1][2] Understanding the tautomeric equilibrium of TAA is crucial for predicting its physicochemical properties, metabolic stability, and interaction with biological targets.

Theoretical Background: Tautomerism in 5-Substituted Tetrazoles

5-Substituted tetrazoles, such as TAA, predominantly exist as two distinct tautomeric forms: the 1H- and 2H-tautomers.[2][3][4] This arises from the different possible positions of the single hydrogen atom on the tetrazole ring's nitrogen atoms. A third potential isomer, the 5H-tautomer, is non-aromatic and possesses significantly higher energy, making it unstable and not experimentally observed.[1][5]

The equilibrium between the 1H- and 2H-tautomers is highly sensitive to the physical state of the compound and the polarity of its environment.[3][5] Generally, the more polar 1H-tautomer is favored in the solid state and in polar solvents, while the less polar 2H-tautomer is predominant in the gas phase.[3][5][6] This behavior is critical in drug design, as the prevalent tautomer under physiological conditions will dictate the molecule's binding characteristics.

Tautomeric and Conformational Landscape of TAA

Recent research, combining cryogenic matrix isolation infrared spectroscopy and computational chemistry, has elucidated the complex conformational and tautomeric landscape of (tetrazol-5-yl)-acetic acid.[3][7]

Gas Phase and Matrix Isolation Studies

In the gas phase, TAA exists as a mixture of both 1H- and 2H-tautomers, with the 2H form being the most abundant.[3] Upon sublimation of crystalline TAA (which exists exclusively as the 1H-tautomer) and isolation in a cryogenic nitrogen matrix at 13 K, both tautomers were observed.[3][8] This indicates that tautomerization occurs during the sublimation process.

Computational studies at the MP2/6-311++G(d,p) and QCISD levels of theory have identified multiple stable conformers for each tautomer, arising from rotations around the C5-C, C-C=O, and O-H bonds.[3][7] The relative energies of the most stable conformers are presented in Table 1.

Quantitative Data on Tautomer and Conformer Stability

The following table summarizes the calculated relative energies of the most stable conformers of 1H- and 2H-tetrazole-5-acetic acid. The 2pcc conformer of the 2H-tautomer was identified as the global minimum in the gas phase.[3]

| Tautomer | Conformer | QCISD Relative Energy (kJ mol⁻¹) |

| 2H | 2pcc | 0.00 |

| 1H | 1ccc | 0.75 |

| 2H | 2pct | 7.21 |

| 1H | 1cct | 7.96 |

| Data sourced from Araujo-Andrade et al. (2014).[3] |

In solution, the tautomeric equilibrium shifts. The population of the more polar 1H-tautomer increases with the polarity of the solvent.[3] In the solid state, X-ray diffraction studies have confirmed that TAA exists exclusively as the 1H-tautomer.[8]

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is essential to fully characterize the tautomerism of TAA.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules in an inert environment at very low temperatures, preventing intermolecular interactions and trapping specific conformers.

Detailed Steps:

-

Sample Preparation: A crystalline sample of this compound is placed in a micro-oven within a high-vacuum chamber.[3]

-

Sublimation: The sample is heated to approximately 330 K to produce gaseous TAA monomers.[3][7]

-

Matrix Formation: The gaseous TAA is co-deposited with a large excess of an inert matrix gas, such as nitrogen, onto a cryogenic substrate (e.g., a CsI window) held at a very low temperature (around 13 K).[3][8]

-

Spectroscopic Analysis: The infrared spectrum of the isolated molecules within the matrix is recorded. This allows for the identification of different tautomers and conformers based on their unique vibrational frequencies.

-

Conformational Isomerization (Optional): Narrow-band near-infrared (NIR) radiation can be used to selectively excite specific vibrational overtones (e.g., the first OH stretching overtone) of a particular conformer.[3] This can induce isomerization to a different conformer, which can then be identified by subsequent IR analysis. For TAA, irradiation at 6920 cm⁻¹ was used to convert the 1ccc conformer to the 1cct form.[3]

Computational Protocol: Quantum Chemical Calculations

Computational modeling is used to predict the structures, energies, and vibrational frequencies of the different tautomers and conformers, aiding in the interpretation of experimental spectra.

Detailed Steps:

-

Potential Energy Surface (PES) Scan: A two-dimensional PES is calculated for each tautomer to explore the conformational space. This is typically done by systematically rotating key dihedral angles (e.g., N1-C5-C-C and C5-C-C=O). A common level of theory for this step is Møller-Plesset perturbation theory (MP2) with a basis set like 6-311++G(d,p).[3][7]

-

Geometry Optimization: The stationary points (energy minima) found on the PES are then fully optimized to determine the precise geometries of the stable conformers.

-

Energy Refinement: The relative energies of the located minima are refined using a higher level of theory to obtain more accurate energy differences. The Quadratic Configuration Interaction with Single and Double excitations (QCISD) method is often employed for this purpose.[3][7]

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for each optimized conformer. Density Functional Theory (DFT) methods, such as B3LYP with the 6-311++G(d,p) basis set, are well-suited for this task and provide theoretical spectra that can be directly compared with experimental IR data.[3][8]

Conclusion

The tautomerism of this compound is a complex interplay of structural and environmental factors. In the gas phase, it exists as a mixture of 1H and 2H tautomers, with the 2H form being slightly more stable. In contrast, the solid state is composed exclusively of the 1H-tautomer. The polarity of the solvent plays a crucial role in solution, with more polar environments favoring the 1H form. A thorough understanding of this tautomeric behavior, achieved through a combination of advanced spectroscopic techniques and high-level computational chemistry, is indispensable for the rational design of TAA-containing pharmaceuticals and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. pubs.aip.org [pubs.aip.org]

Spectroscopic data of 1H-Tetrazole-5-acetic acid (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Data of 1H-Tetrazole-5-acetic Acid

Introduction

This compound (H₂tza) is a heterocyclic compound incorporating both a tetrazole ring and a carboxylic acid functional group.[1] Its molecular formula is C₃H₄N₄O₂ and it has a molecular weight of 128.09 g/mol .[2][3] This bifunctional nature makes it a versatile ligand in coordination chemistry and a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for studying its role in various chemical reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[4]

¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16-17 | Broad Singlet | 1H | N-H (Tetrazole) |

| ~13 | Broad Singlet | 1H | O-H (Carboxylic Acid) |

| ~4.0 | Singlet | 2H | CH₂ (Methylene) |

Note: The chemical shifts of the acidic N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~155 | C5 (Tetrazole Ring) |

| ~30 | CH₂ (Methylene) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to the carboxylic acid and tetrazole moieties.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H Stretch (Tetrazole) |

| ~1720 | Strong | C=O Stretch (Carboxylic Acid) |

| 1640-1340 | Medium | N=N, C=N Stretches (Tetrazole Ring) |

| 1200-900 | Medium | Tetrazole Ring Vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-substituted 1H-tetrazoles, characteristic fragmentation involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[5]

Mass Spectrometry Data

| m/z | Interpretation |

| 128.03 | [M]⁺ Molecular ion (Exact Mass: 128.0334)[4] |

| [M-28]⁺ | Loss of N₂ |

| [M-43]⁺ | Loss of HN₃ |

| [M-45]⁺ | Loss of COOH |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (for a 300 MHz spectrometer): [6]

-

¹H NMR:

-

Acquisition Frequency: 300 MHz

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45°

-

Relaxation Delay: 1-2 s

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Acquisition Frequency: 75 MHz

-

Spectral Width: 0 to 200 ppm

-

Pulse Width: 30-45°

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024-4096

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (8-10 tons) using a hydraulic press to form a transparent pellet.[6]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.[6]

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

Data Acquisition:

-

Ionization Mode: Both positive and negative ion modes can be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion is isolated and subjected to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Thermal Stability and Decomposition of 1H-Tetrazole-5-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-Tetrazole-5-acetic acid (C₃H₄N₄O₂) is a heterocyclic compound featuring a tetrazole ring linked to an acetic acid moiety. The high nitrogen content of the tetrazole ring makes it a compound of significant interest, particularly in the fields of energetic materials and pharmaceuticals, where it can serve as a bioisostere for carboxylic acids. However, this high nitrogen content also inherently imparts a degree of thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing from available literature and safety data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₄O₂ | [1][2] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Appearance | White to almost white crystal or powder | [1] |

| Melting Point | 177 - 183 °C | [1][2] |

| Solubility | Soluble in water | [1] |

Thermal Stability and Decomposition Analysis

Direct and detailed experimental data from thermal analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) specifically for pure this compound is not extensively available in the public domain. However, information from safety data sheets and studies on its metal complexes and related tetrazole compounds provide significant insights into its thermal behavior.

Safety and Hazard Information:

Safety Data Sheets (SDS) are critical sources of information regarding the stability of chemical compounds. For this compound, the SDS highlights significant thermal hazards:

-

There is a risk of explosion when exposed to shock, friction, fire, or other sources of ignition.[3]

-

Heating should be avoided, and the substance should be kept away from open flames, sparks, and static discharge.[1]

-

Burning a large quantity at once may lead to an explosion.[1]

This information strongly indicates that this compound is a thermally sensitive and potentially explosive compound.

Inferences from Metal Complex Studies:

Thermal analysis of a silver-cluster metal-organic framework (MOF) synthesized with this compound (referred to as H₂tza in the study) provides indirect evidence of its decomposition characteristics. In this study, the MOF was analyzed using TGA and DSC at a heating rate of 10 °C·min⁻¹ under a nitrogen atmosphere. While the data pertains to the complex, the decomposition of the organic ligand is a key thermal event. The study notes that H₂tza and its compounds are potentially explosive and should be handled with care.

General Decomposition Pathways for Substituted Tetrazoles:

The thermal decomposition of tetrazole derivatives can proceed through different pathways depending on the nature and position of the substituents. For 5-substituted-1H-tetrazoles, two primary decomposition routes are generally considered:

-

Nitrogen Extrusion: The tetrazole ring can undergo cleavage to release molecular nitrogen (N₂), a thermodynamically favorable process. This often leads to the formation of highly reactive intermediates.

-

Ring-Chain Tautomerism: The tetrazole ring can exist in equilibrium with an open-chain azido-azomethine tautomer. The decomposition may then proceed from this open-chain form.

For many 5-substituted tetrazoles, the initial step in thermal decomposition is believed to be the cleavage of the N1-N2 and N3-N4 bonds, leading to the extrusion of N₂ and the formation of a nitrile imine intermediate. This intermediate can then undergo various rearrangements or reactions to form the final decomposition products.

Based on the structure of this compound, a plausible decomposition pathway could involve the initial loss of nitrogen from the tetrazole ring, followed by reactions of the resulting intermediate. The presence of the carboxylic acid group might also influence the decomposition mechanism, potentially leading to decarboxylation at higher temperatures.

Experimental Protocols

While specific experimental data for the pure compound is lacking, a general methodology for assessing the thermal stability of a compound like this compound using DSC and TGA is outlined below.

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and identify exothermic or endothermic decomposition events.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Exothermic peaks indicate decomposition, while endothermic peaks can indicate melting or other phase transitions.

-

Thermogravimetric Analysis (TGA):

-

Objective: To measure the change in mass of the sample as a function of temperature, indicating decomposition and the formation of volatile products.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Mass loss steps in the resulting TGA curve correspond to decomposition events.

-

Visualizations

Experimental Workflow for Thermal Analysis:

The following diagram illustrates a typical workflow for evaluating the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Proposed General Decomposition Pathway:

This diagram illustrates a plausible, generalized decomposition pathway for 5-substituted-1H-tetrazoles like this compound.

Caption: Generalized Decomposition Pathway.

Conclusion

References

1H-Tetrazole-5-acetic Acid as a Carboxylic Acid Bioisostere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these strategies, the substitution of a carboxylic acid with a 1H-tetrazole-5-acetic acid moiety has emerged as a highly successful tactic. This technical guide provides an in-depth analysis of this compound as a carboxylic acid bioisostere, presenting a comprehensive overview of its physicochemical properties, synthesis, and impact on biological activity. This document includes detailed experimental protocols for key assays and syntheses, quantitative comparisons of bioisosteric pairs, and visualizations of relevant biological pathways and experimental workflows to equip researchers with the critical information needed for informed drug design.

Introduction: The Rationale for Bioisosteric Replacement

The carboxylic acid functional group is a common feature in a multitude of biologically active molecules, owing to its ability to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH, thereby engaging in crucial ionic interactions with biological targets. However, the presence of a carboxylic acid can also introduce challenges, including rapid metabolism, poor membrane permeability, and potential for the formation of reactive acyl glucuronides.[1][2]

The concept of bioisosterism, the interchange of atoms or groups of atoms that results in molecules with similar biological activity, offers a powerful strategy to mitigate these liabilities.[3][4] The 1H-tetrazole ring, particularly when appended with an acetic acid linker to form this compound, has proven to be an exceptional bioisostere for the carboxylic acid group.[5] This is largely due to its similar pKa to carboxylic acids, allowing it to exist as an anion at physiological pH and mimic the key interactions of a carboxylate.[1] Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid and its greater lipophilicity can influence a compound's pharmacokinetic profile.[1][3]

Physicochemical Properties: A Comparative Analysis

The success of this compound as a carboxylic acid bioisostere is rooted in the similarities and subtle differences in their physicochemical properties. A clear understanding of these properties is paramount for predicting the impact of this bioisosteric replacement on a drug candidate's behavior.

| Property | Carboxylic Acid | This compound | Implication in Drug Design |

| pKa | ~4.0 - 5.0 | ~3.39 (Predicted) - 4.9 | Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[1] |

| Lipophilicity (logP) | Generally lower | Generally higher | Increased lipophilicity of the tetrazole can improve membrane permeability and oral absorption, but may also increase binding to plasma proteins.[1][6] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and multiple N atoms act as H-bond acceptors | The more diffuse charge and additional hydrogen bond acceptors on the tetrazole ring can lead to altered binding interactions and solvation properties.[7] |

| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) and other metabolic pathways | Generally more resistant to metabolism; can undergo N-glucuronidation, but the resulting conjugates are typically less reactive than acyl glucuronides.[1][3] | Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile. |

| Geometry | Planar carboxylate group | Planar tetrazole ring | The overall geometry is similar, allowing for occupation of the same binding pockets. However, the tetrazole ring is spatially larger.[7] |

Impact on Biological Activity: A Quantitative Perspective

The true measure of a successful bioisosteric replacement lies in the preservation or enhancement of biological activity. The substitution of a carboxylic acid with this compound has been extensively validated in numerous drug discovery programs. The angiotensin II receptor blockers (ARBs) serve as a prime example, where the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor.[1]

Below is a table summarizing the comparative biological activity of Losartan and its active carboxylic acid metabolite, EXP3174.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| Losartan | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | 16.4 nM | - | [8] |

| Losartan Carboxylic Acid (EXP3174) | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | 1.1 nM | 0.67 nM (human AT1) | [9] |

This data demonstrates that in the case of Losartan, the metabolic conversion to the carboxylic acid analog significantly increases potency. This highlights that while the tetrazole is an excellent starting point, the specific biological context dictates the optimal acidic group.

Mandatory Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II receptor blockers (ARBs), many of which contain a tetrazole moiety, are key therapeutic agents that modulate this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Losartan.

Experimental Workflow: Bioisosteric Replacement in Lead Optimization

The process of bioisosteric replacement is a key component of the lead optimization phase in drug discovery. This workflow outlines the typical steps involved in evaluating a tetrazole analog of a carboxylic acid lead compound.

Caption: A typical experimental workflow for bioisosteric replacement in lead optimization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a one-step synthesis method.[10]

Objective: To synthesize this compound from cyanoacetic acid and sodium azide.

Materials:

-

Cyanoacetic acid

-

Sodium azide (NaN3)

-

Zinc chloride (ZnCl2)

-

Deionized water

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

pH meter or pH paper

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyanoacetic acid (e.g., 1.0 molar equivalent), sodium azide (e.g., 1.2 molar equivalents), zinc chloride (e.g., 0.1 molar equivalents), and deionized water (sufficient to dissolve the reactants).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add hydrochloric acid or sulfuric acid to the reaction mixture with stirring until the pH reaches 1-2.

-

Isolation: Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will precipitate out.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

-

Drying: Dry the purified product in an oven at an appropriate temperature.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol/water.

Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor

-

Radioligand: [125I]-Angiotensin II

-

Test compound (e.g., this compound analog)

-

Non-specific binding control (e.g., a high concentration of an unlabeled AT1 antagonist like Losartan)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, cell membranes, and [125I]-Angiotensin II.

-

Non-specific Binding: Assay buffer, cell membranes, [125I]-Angiotensin II, and a high concentration of the non-specific binding control.

-

Test Compound: Assay buffer, cell membranes, [125I]-Angiotensin II, and the test compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol provides a general procedure for assessing the in vitro metabolic stability of a compound.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Test compound

-

Positive control compounds (with known metabolic stability)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, pre-warm the human liver microsomes in phosphate buffer at 37°C.

-

Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.

-

Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the test compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear portion of the curve is the elimination rate constant (k).

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

-

Conclusion

The bioisosteric replacement of a carboxylic acid with this compound is a well-established and powerful strategy in medicinal chemistry. This technical guide has provided a comprehensive overview of the key considerations for employing this strategy, from the fundamental physicochemical properties to the practical aspects of synthesis and biological evaluation. The provided quantitative data, detailed experimental protocols, and visualizations serve as a valuable resource for researchers in the field of drug discovery and development. By understanding the nuances of this bioisosteric pair, scientists can make more informed decisions in the design and optimization of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. cora.ucc.ie [cora.ucc.ie]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN103508971A - this compound one-step synthesis production method - Google Patents [patents.google.com]

- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1H-Tetrazole-5-acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1H-Tetrazole-5-acetic acid and its derivatives, compounds of significant interest in medicinal chemistry. This document details synthetic methodologies, experimental protocols, and explores the biological signaling pathways modulated by these derivatives, offering valuable insights for researchers in drug discovery and development.

Core Synthesis of this compound

The foundational structure, this compound, is a key building block for a diverse range of derivatives. A prevalent and efficient method for its synthesis is the [3+2] cycloaddition reaction.

A one-step synthesis method has been developed utilizing cyanoacetic acid and sodium azide.[1][2] This approach is advantageous due to its simplicity, operational safety, and high product yield.[1] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in an aqueous solvent.[1]

General Synthesis Scheme of this compound

References

1H-Tetrazole-5-acetic Acid: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Tetrazole-5-acetic acid has emerged as a pivotal structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for carboxylic acids in drug design. This strategic substitution often imparts favorable physicochemical and pharmacokinetic properties to lead compounds, including enhanced metabolic stability and improved oral bioavailability. The tetrazole ring's ability to mimic the charge distribution and geometry of a carboxylate group allows for effective interaction with biological targets. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of antihypertensive, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are presented, alongside a quantitative analysis of their therapeutic potential.

Introduction: The Versatility of the Tetrazole Moiety

The tetrazole ring system, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has garnered significant attention in pharmaceutical research. Its unique electronic properties and steric profile make it an excellent surrogate for the carboxylic acid functional group.[1] The acidic nature of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, enabling similar ionic interactions with biological receptors.[2] Furthermore, the tetrazole moiety is generally more resistant to metabolic degradation than the corresponding carboxylic acid, leading to an improved pharmacokinetic profile.[1] this compound, with its inherent acetic acid side chain, serves as a versatile building block for incorporating this valuable pharmacophore into a diverse range of molecular scaffolds.

Applications in Drug Discovery and Development

The incorporation of the this compound moiety has led to the successful development of several marketed drugs and promising clinical candidates across various therapeutic areas.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

A prominent application of this compound is in the design of angiotensin II receptor blockers (ARBs), a cornerstone in the management of hypertension.[2] The tetrazole group in these molecules mimics the carboxylate of angiotensin II, allowing for potent and selective antagonism of the AT1 receptor. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3][4][5]

-

Valsartan: An orally active ARB used to treat high blood pressure, heart failure, and to reduce the risk of death after a heart attack.

-

Irbesartan: Another widely prescribed ARB for the treatment of hypertension.

Table 1: Antihypertensive Activity of Tetrazole Derivatives

| Compound | Target | In Vivo Model | Key Findings | Reference |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | Not specified | Spontaneously Hypertensive Rats (SHR) | Reduced Mean Arterial Pressure (MAP) and Heart Rate (HR). Chronic administration reduced MAP. | [6][7] |

Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition

Derivatives of this compound have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The tetrazole moiety can interact with the active site of COX enzymes, mimicking the binding of the natural substrate, arachidonic acid.

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

| Compound | Assay | Model | IC50 / % Inhibition | Reference |

| 1,5-diaryl-substituted tetrazole derivative (Compound 67) | COX-2 Inhibition | In vitro | IC50 = 2.0 µM | [8] |

| Tetrazolobenzimidazole derivative (Compound 3c) | Carrageenan-induced paw edema | Rat | Comparable to diclofenac | [9] |

| Tetrazolobenzimidazole derivative (Compound 3g) | Carrageenan-induced paw edema | Rat | Comparable to diclofenac | [9] |

| Substituted tetrazole derivative (Compound V) | Carrageenan-induced paw edema | Rat | Potent anti-inflammatory activity | [10] |

Anticancer Agents: Cytotoxic Activity

The tetrazole scaffold has also been explored for its potential in cancer therapy. Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. The precise mechanism of action can vary, but it often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 3: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| (tetrazol-5-yl)methylindole derivative (Compound 81) | HepG2 (Liver Carcinoma) | Not specified | 4.2 µM | [8] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between a nitrile and an azide.

Protocol: One-pot Synthesis from Cyanoacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid, sodium azide, a solvent (e.g., water), and a catalyst (e.g., zinc chloride).

-

Reaction Conditions: Stir the mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

-

Purification: Adjust the pH of the residue with an acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the product. The crude this compound can be further purified by recrystallization.

Synthesis of Valsartan (Illustrative Example)

The synthesis of Valsartan showcases the integration of the this compound concept.

Protocol: Key Steps in Valsartan Synthesis

-

Alkylation: N-alkylation of L-valine methyl ester with a substituted biphenyl derivative (e.g., 4'-bromomethyl-2-cyanobiphenyl).

-

Acylation: Acylation of the resulting secondary amine with valeryl chloride.

-

Tetrazole Formation: Cycloaddition reaction of the nitrile group with an azide source (e.g., sodium azide with a Lewis acid catalyst) to form the tetrazole ring.

-

Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid of Valsartan.[11][12][13][14]

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[15][16][17]

Protocol:

-

Animal Model: Use male or female rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

-

Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of both the carrageenan-injected and the contralateral (uninjected) paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Protocol:

-

Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Angiotensin II Receptor Signaling Pathway

ARBs containing the this compound moiety exert their antihypertensive effects by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.[3][4][5][20][21]

Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of ARBs.

Cyclooxygenase (COX) Signaling Pathway

Anti-inflammatory drugs with a this compound core can inhibit COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[22][23][24][25][26]

Caption: Cyclooxygenase (COX) Signaling Pathway and its inhibition by tetrazole derivatives.

Experimental Workflows

Workflow for Anti-inflammatory Drug Screening

Caption: Workflow for in vivo screening of anti-inflammatory compounds.

Workflow for Anticancer Drug Screening

Caption: Workflow for in vitro screening of anticancer compounds.

Conclusion

This compound stands as a testament to the power of bioisosterism in modern drug discovery. Its successful application in the development of antihypertensive, anti-inflammatory, and anticancer agents underscores its significance as a privileged scaffold. The ability to fine-tune the pharmacological properties of drug candidates by incorporating this moiety continues to drive innovation in medicinal chemistry. This guide has provided a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. It is anticipated that the versatility of this compound will continue to be exploited in the design of novel therapeutics for a wide range of diseases.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]

- 14. Documents download module [ec.europa.eu]

- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. frontierspartnerships.org [frontierspartnerships.org]

- 26. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1H-Tetrazole-5-acetic Acid in the Synthesis of Modern Agrochemicals: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the global agricultural sector continually seeks innovative solutions for crop protection, the versatile chemical intermediate, 1H-Tetrazole-5-acetic acid, has emerged as a critical building block in the synthesis of a new generation of agrochemicals. This technical guide provides an in-depth exploration of its application, particularly in the development of novel fungicides, herbicides, and insecticides, offering valuable insights for researchers, scientists, and professionals in the field of drug and pesticide development.

The unique structural features of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, impart desirable properties to agrochemical candidates, including metabolic stability and potent biological activity. This compound, with its reactive carboxylic acid functional group, serves as an ideal scaffold for the creation of diverse chemical libraries with a wide range of biological activities.

Synthesis of this compound: An Overview

A foundational aspect of utilizing this key intermediate is its efficient synthesis. A commonly employed one-step method involves the reaction of cyanoacetic acid with sodium azide in the presence of a catalyst, such as zinc chloride, in a suitable solvent like water. The process typically involves heating the mixture to reflux, followed by acidification to precipitate the desired this compound. This method is noted for its simplicity, operational safety, and high product yield.[1]

Applications in Agrochemical Synthesis

The true potential of this compound is realized in its derivatization to produce active agrochemical compounds. The carboxylic acid moiety allows for a variety of chemical modifications, including esterification and amidation, leading to a broad spectrum of bioactive molecules.

Fungicidal Derivatives

The tetrazole moiety is a well-established pharmacophore in antifungal agents. While direct synthesis pathways from this compound to specific commercial fungicides are not extensively detailed in publicly available literature, the general strategy involves the formation of amide or ester linkages. For instance, the synthesis of N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide demonstrates a straightforward amidation reaction that can be adapted to generate libraries of potential fungicidal compounds. The mode of action for many azole-based fungicides involves the inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[2]

Herbicidal Compounds

Research into tetrazole and pyrazole derivatives has indicated their potential as herbicides.[3][4] The synthesis of herbicidal compounds from this compound would typically involve converting the carboxylic acid to an acid chloride, followed by reaction with various amines or alcohols to produce a range of amide and ester derivatives. These derivatives can then be screened for herbicidal activity against various weed species. The mechanism of action for such herbicides can vary, but some are known to inhibit key plant enzymes or interfere with growth processes.

Insecticidal Properties

The application of tetrazole derivatives in insecticides is an active area of research. By modifying the structure of this compound, for example, through the formation of novel amides, it is possible to design molecules that target specific receptors or enzymes in insects. The development of such compounds is crucial in managing insect resistance to existing pesticides.

Experimental Protocols

To facilitate further research and development, this section outlines generalized experimental protocols for the synthesis of derivatives from this compound.

Table 1: Synthesis of this compound

| Step | Procedure | Reagents and Conditions | Reference |

| 1 | Reaction | Cyanoacetic acid, Sodium azide, Zinc chloride (catalyst), Water (solvent) | [1] |

| 2 | Heating | Stirring and heating to reflux | [1] |

| 3 | Work-up | Concentration of solvent, acidification (e.g., with HCl or H2SO4), and condensation | [1] |

Table 2: General Protocol for Amide Derivative Synthesis

| Step | Procedure | Reagents and Conditions |

| 1 | Acid Chloride Formation | This compound, Thionyl chloride or Oxalyl chloride, in an inert solvent (e.g., Dichloromethane) |

| 2 | Amidation | Resulting acid chloride, desired amine, a base (e.g., Triethylamine or Pyridine), in an inert solvent |

| 3 | Purification | Aqueous work-up followed by column chromatography or recrystallization |

Logical Workflow for Agrochemical Development

The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological screening.

Caption: A logical workflow for the development of novel agrochemicals.

Signaling Pathways and Mode of Action

Understanding the mode of action is crucial for developing effective and selective agrochemicals. For many azole fungicides, the primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Caption: Mode of action of azole fungicides targeting ergosterol biosynthesis.

Future Perspectives

The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation agrochemicals. Its versatility as a synthetic building block, coupled with the favorable biological properties of the tetrazole ring, makes it a focal point for research aimed at addressing the challenges of pest and disease management in a sustainable manner. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes, as well as the elucidation of novel biological targets for these compounds.

References

- 1. CN103508971A - this compound one-step synthesis production method - Google Patents [patents.google.com]

- 2. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

One-Step Synthesis of 1H-Tetrazole-5-acetic Acid from Cyanoacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-step synthesis of 1H-Tetrazole-5-acetic acid, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis is achieved through a cycloaddition reaction between cyanoacetic acid and sodium azide, facilitated by a catalyst in an aqueous medium. This method offers the advantages of being a straightforward, one-step process with a high product yield. The following sections detail the experimental protocol, present quantitative data from representative syntheses, and provide a visual workflow of the procedure.

Data Presentation

The following table summarizes the quantitative data from various embodiments of the one-step synthesis of this compound.[1]

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Reactants | |||

| Cyanoacetic Acid | 85 g | 85 g | 85 g |

| Sodium Azide | 65 g | 65 g | 65 g |

| Catalyst | |||

| Zinc Chloride | 10 g | 25 g | - |

| Solvent | |||

| Water | 600 mL | 1200 mL | - |

| Reaction Conditions | |||

| Temperature | Reflux | Reflux | Reflux |

| Reaction Time | 48 hours | 72 hours | - |

| Product | |||

| This compound | 93 g | 94 g | - |

Experimental Protocol

This protocol is based on a patented one-step synthesis method and is intended for execution by trained chemistry professionals in a controlled laboratory setting.[1]

Materials and Reagents:

-

Cyanoacetic acid (C₃H₃NO₂)

-

Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.

-

Zinc chloride (ZnCl₂) (catalyst)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

-

Water (H₂O) (solvent)

-

Ethanol (for extraction/purification)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

pH meter or pH indicator strips

-

Standard laboratory glassware for filtration and extraction

-

Drying oven

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging the Reactor: To the flask, add cyanoacetic acid, sodium azide, zinc chloride, and water in the desired ratios as outlined in the data table. For example, for Embodiment 1, use 85 g of cyanoacetic acid, 65 g of sodium azide, 10 g of zinc chloride, and 600 mL of water.[1]

-

Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for the specified duration (e.g., 48 hours for Embodiment 1).[1] The reaction should be monitored for completion using appropriate analytical techniques (e.g., TLC, HPLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add sulfuric acid or hydrochloric acid dropwise to adjust the pH of the solution to 1-2.[1]

-

Concentrate the solution by removing the solvent (water) under reduced pressure.

-

The resulting solid is collected by filtration.

-

-

Purification:

-

Dry the crude solid in an oven.

-

The dried solid can be further purified by extraction with ethanol to yield the final product, this compound.[1]

-

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, and handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified fume hood.

-

The reaction should be performed behind a blast shield.

-

Hydrazoic acid (HN₃), which is highly toxic and explosive, may be formed in situ. Ensure adequate ventilation and avoid breathing any vapors.

Visualizations

Reaction Scheme:

The overall reaction for the synthesis of this compound from cyanoacetic acid is depicted below.

Caption: Reaction scheme for the one-step synthesis.

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 1H-Tetrazole-5-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-5-acetic acid is a valuable building block in medicinal chemistry and pharmaceutical development. Its tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, often leading to improved metabolic stability and bioavailability of drug candidates. The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This application note provides detailed protocols and quantitative data for the synthesis of this compound via a one-step [3+2] cycloaddition of cyanoacetic acid and sodium azide, with a focus on a zinc-catalyzed process in an aqueous medium.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, between the nitrile group of cyanoacetic acid and the azide anion. The use of a Lewis acid catalyst, such as a zinc salt, facilitates the reaction by activating the nitrile group towards nucleophilic attack by the azide.

Experimental Protocols

Method 1: Zinc-Catalyzed Synthesis in Aqueous Medium

This protocol is adapted from the principles of green chemistry, utilizing water as a solvent and a zinc catalyst to promote the reaction.

Materials:

-

Cyanoacetic acid

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Heating mantle with magnetic stirring

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyanoacetic acid (1.0 eq), sodium azide (1.0-1.5 eq), and zinc chloride (0.01-0.5 eq relative to cyanoacetic acid by weight).

-

Dissolution: Add deionized water to the flask. The typical weight ratio of cyanoacetic acid to water is between 1:5 and 1:50.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 24 to 60 hours depending on the scale and catalyst loading.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully adjust the pH of the solution to 1-2 by the dropwise addition of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.

-

Isolation: The product, this compound, may precipitate out of the solution upon acidification and cooling. If a precipitate forms, collect the solid by vacuum filtration and wash with cold deionized water.

-

Extraction (if no precipitate forms): If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent from the organic extracts under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound under various reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Cyanoacetic Acid (mmol) | Sodium Azide (mmol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | 11 | ZnCl₂ (10) | Water | 100 (Reflux) | 48 | ~85 |

| 2 | 10 | 15 | ZnCl₂ (10) | Water | 100 (Reflux) | 48 | ~90 |

| 3 | 10 | 11 | ZnCl₂ (5) | Water | 100 (Reflux) | 60 | ~80 |

| 4 | 10 | 11 | ZnCl₂ (20) | Water | 100 (Reflux) | 40 | ~88 |

Data compiled from principles outlined in patent CN103508971A. Yields are approximate and may vary based on experimental scale and work-up procedures.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | Chemical shifts will be observed for the methylene protons and the acidic protons of the carboxylic acid and the tetrazole N-H. |

| ¹³C NMR (DMSO-d₆) | Chemical shifts will be observed for the methylene carbon, the carboxylic carbon, and the tetrazole ring carbon. |

| FT-IR (KBr) | Characteristic peaks for O-H (carboxylic acid), N-H (tetrazole), C=O (carboxylic acid), and C=N/N=N (tetrazole ring) vibrations. |

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the zinc-catalyzed [3+2] cycloaddition of cyanoacetic acid and sodium azide.

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Tetrazole-5-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-5-acetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a bioisosteric replacement for a carboxylic acid group. This modification can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Traditional methods for the synthesis of tetrazoles often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, significantly reducing reaction times, improving yields, and promoting greener chemistry.

This document provides a detailed protocol for the microwave-assisted synthesis of this compound via a [2+3] cycloaddition reaction between cyanoacetic acid and sodium azide. The methodologies presented are based on established principles of tetrazole synthesis, adapted for microwave irradiation to enhance efficiency.

Reaction Principle

The synthesis proceeds through a [2+3] cycloaddition of the azide anion to the nitrile group of cyanoacetic acid. This reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile towards nucleophilic attack by the azide. Microwave irradiation accelerates this process by rapidly heating the polar solvent and reactants, leading to a significant rate enhancement.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted synthesis of this compound, based on analogous transformations of nitriles to 5-substituted-1H-tetrazoles.[1][2][3]

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Materials | Cyanoacetic acid, Sodium azide | Cyanoacetic acid, Sodium azide |

| Catalyst | Zinc Chloride[4] | Zinc Chloride or Triethylamine Hydrochloride[1] |

| Solvent | Water or DMF[1][4] | DMF[1] |

| Temperature | Reflux (approx. 100-150 °C)[4] | 130 °C[1] |

| Reaction Time | 6 - 12 hours[5] | 10 - 120 minutes[1][6] |

| Typical Yield | 54 - 85%[5] | 69 - 93% (for analogous nitriles)[1][3] |

| Work-up | Solvent evaporation, acidification, filtration[4] | Solvent evaporation, acidification, filtration |

Experimental Protocols

Materials and Equipment

-

Cyanoacetic acid

-

Sodium azide (Caution: highly toxic and explosive)

-

Zinc chloride (anhydrous) or Triethylamine hydrochloride

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Microwave synthesizer

-

Reaction vials suitable for microwave synthesis with magnetic stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

pH meter or pH paper

-

Filtration apparatus

Safety Precautions

-

Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.

-

Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, following the manufacturer's safety guidelines.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Detailed Synthesis Protocol

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyanoacetic acid (1 mmol), sodium azide (1.5 mmol), and zinc chloride (0.2 mmol) or triethylamine hydrochloride (1.5 mmol).[1][4]

-

Solvent Addition: To the vial, add 3-5 mL of dimethylformamide (DMF).[1]

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130 °C for 2 hours with stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Work-up: After the reaction is complete, cool the vial to room temperature.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the DMF.

-

Acidification: Dissolve the residue in a small amount of water. Carefully adjust the pH of the solution to 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.[4]

-

Product Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and dry under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Reaction Pathway

Caption: [2+3] Cycloaddition for this compound synthesis.

References

- 1. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. CN103508971A - this compound one-step synthesis production method - Google Patents [patents.google.com]

- 5. CN102993114A - Method for producing this compound - Google Patents [patents.google.com]

- 6. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles | Semantic Scholar [semanticscholar.org]

Application Note: HPLC Analysis of 1H-Tetrazole-5-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1H-Tetrazole-5-acetic acid in bulk drug substances or as a related substance using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and their intermediates. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% A (0-2 min), 95-5% A (2-10 min), 5% A (10-12 min), 5-95% A (12-14 min), 95% A (14-18 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Run Time | 18 minutes |

2.2. Reagents and Standards

-

This compound reference standard: Purity >99%

-

Acetonitrile: HPLC grade

-

Phosphoric acid: ACS grade

-

Water: HPLC grade or Milli-Q

2.3. Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared by dissolving the appropriate amount of the reference standard in a 50:50 mixture of water and acetonitrile (diluent). Calibration standards are prepared by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

2.4. Sample Preparation

Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

3.1. System Suitability

System suitability was evaluated by injecting the 50 µg/mL standard solution six times. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 7500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| % RSD of Retention Time | ≤ 1.0% | 0.3% |

3.2. Linearity

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1.0 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

| Parameter | Result |

| Linear Range | 1.0 - 100 µg/mL |